molecular formula C13H26O B6278177 5-butylnonan-3-one CAS No. 40237-97-6

5-butylnonan-3-one

Cat. No.: B6278177
CAS No.: 40237-97-6
M. Wt: 198.3
InChI Key:
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Description

5-Butylnonan-3-one is an organic compound with the molecular formula C13H26O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups. This compound is a member of the larger family of aliphatic ketones, which are known for their diverse applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butylnonan-3-one can be achieved through several methods. One common approach involves the alkylation of nonan-3-one with butyl bromide in the presence of a strong base such as sodium hydride. The reaction proceeds via the formation of a carbanion intermediate, which then undergoes nucleophilic substitution to yield the desired product.

Industrial Production Methods

In an industrial setting, this compound can be produced through the catalytic hydrogenation of 5-butylnon-3-ene. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions. The hydrogenation reaction converts the double bond in the alkene to a single bond, resulting in the formation of the ketone.

Chemical Reactions Analysis

Types of Reactions

5-Butylnonan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding alcohol.

    Substitution: The carbonyl group in this compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or hydrazines attack the carbonyl carbon, forming imines or hydrazones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, hydrazines

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Alcohols

    Substitution: Imines, hydrazones

Scientific Research Applications

5-Butylnonan-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used as a model substrate in enzymatic studies to investigate the activity of ketone-reducing enzymes.

    Medicine: Research into the pharmacological properties of this compound and its derivatives may lead to the development of new therapeutic agents.

    Industry: It is utilized in the production of fragrances and flavoring agents due to its characteristic odor.

Mechanism of Action

The mechanism of action of 5-butylnonan-3-one involves its interaction with various molecular targets. As a ketone, it can undergo nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon. This interaction can lead to the formation of various adducts, depending on the nature of the nucleophile. Additionally, the compound may participate in redox reactions, where it acts as either an oxidizing or reducing agent, depending on the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Nonan-3-one: A ketone with a similar structure but lacking the butyl substituent.

    5-Butylnonane: A hydrocarbon with a similar carbon skeleton but without the carbonyl group.

    5-Butylnonanol: An alcohol derived from the reduction of 5-butylnonan-3-one.

Uniqueness

This compound is unique due to the presence of both a long aliphatic chain and a carbonyl group, which imparts distinct chemical reactivity and physical properties. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in organic synthesis and industrial applications.

Properties

CAS No.

40237-97-6

Molecular Formula

C13H26O

Molecular Weight

198.3

Purity

95

Origin of Product

United States

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